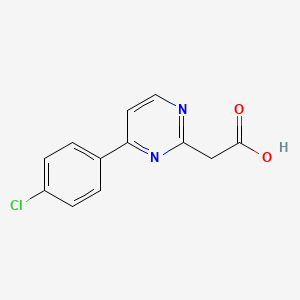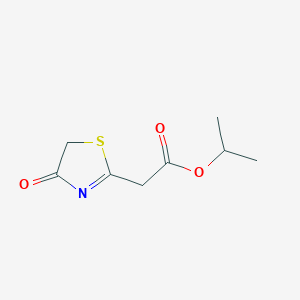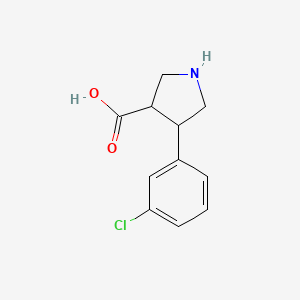![molecular formula C20H21N3O6 B12500096 Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)
Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a morpholine ring, a nitrobenzamide group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the benzamide group.
Esterification: Conversion of the carboxylic acid to the ethyl ester.
Morpholine Introduction: Incorporation of the morpholine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Hydrolysis: Formation of the carboxylic acid derivative.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 2-(MORPHOLIN-4-YL)-5-(BENZAMIDO)BENZOATE: Lacks the nitro group, which may affect its reactivity and applications.
ETHYL 2-(PIPERIDIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE: Contains a piperidine ring instead of morpholine, which may alter its chemical properties.
Uniqueness
ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, morpholine ring, and ethyl ester makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H21N3O6 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
ethyl 2-morpholin-4-yl-5-[(2-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H21N3O6/c1-2-29-20(25)16-13-14(7-8-17(16)22-9-11-28-12-10-22)21-19(24)15-5-3-4-6-18(15)23(26)27/h3-8,13H,2,9-12H2,1H3,(H,21,24) |
Clave InChI |
KQYNUIGPCGKMGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methylmorpholin-4-yl)-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12500022.png)
![N-Cyclohexyl-2-[4-ethyl-5-(4-methoxy-benzyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B12500027.png)


![2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B12500039.png)


![1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500069.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500080.png)
![7-Tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12500082.png)

![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)

